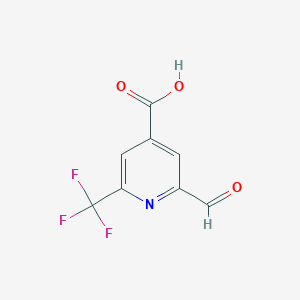
2-Formyl-6-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H4F3NO3 and a molar mass of 219.12 g/mol This compound is characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position on an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(trifluoromethyl)isonicotinic acid typically involves the introduction of the formyl and trifluoromethyl groups onto the isonicotinic acid framework. One common method includes the use of trifluoromethylation reagents and formylation agents under controlled conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . Formylation can be carried out using formylating agents such as formic acid or formic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 2-Carboxy-6-(trifluoromethyl)isonicotinic acid.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-6-(trifluoromethyl)isonicotinic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the context of antimicrobial activity, the compound may inhibit the synthesis of essential bacterial cell wall components, leading to cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the formyl group.
Picolinic acid: An isomer with the carboxyl group at the 2-position instead of the 4-position.
Fluorinated Imidazoles: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness: 2-Formyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H4F3NO3 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-formyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-4(7(14)15)1-5(3-13)12-6/h1-3H,(H,14,15) |
InChI Key |
GQOPINYRMOOWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















